5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid
CAS No.: 92632-81-0
Cat. No.: VC2453195
Molecular Formula: C13H11NO5
Molecular Weight: 261.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 92632-81-0 |
|---|---|
| Molecular Formula | C13H11NO5 |
| Molecular Weight | 261.23 g/mol |
| IUPAC Name | 5-(1,3-dioxoisoindol-2-yl)-4-oxopentanoic acid |
| Standard InChI | InChI=1S/C13H11NO5/c15-8(5-6-11(16)17)7-14-12(18)9-3-1-2-4-10(9)13(14)19/h1-4H,5-7H2,(H,16,17) |
| Standard InChI Key | IROQTJRDINLHEO-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)CCC(=O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)CCC(=O)O |
Introduction
Chemical Identity and Structure
5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid is a well-defined chemical entity with specific identifiers that facilitate its recognition in chemical databases and literature. The compound exhibits a distinct structure combining an isoindole-based phthalimide group with a pentanoic acid chain containing a ketone functional group.
Basic Chemical Information
The compound possesses distinctive chemical and physical properties that define its behavior in various environments and applications. Its fundamental chemical characteristics are presented in the following table:
| Property | Value |
|---|---|
| CAS Number | 92632-81-0 |
| Molecular Formula | C₁₃H₁₁NO₅ |
| Molecular Weight | 261.23 g/mol |
| IUPAC Name | 5-(1,3-dioxoisoindol-2-yl)-4-oxopentanoic acid |
| Standard InChI | InChI=1S/C13H11NO5/c15-8(5-6-11(16)17)7-14-12(18)9-3-1-2-4-10(9)13(14)19/h1-4H,5-7H2,(H,16,17) |
| Standard InChIKey | IROQTJRDINLHEO-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)CCC(=O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)CCC(=O)O |
| PubChem Compound ID | 15049038 |
This compound is primarily identified through its CAS number 92632-81-0 and has a defined molecular structure that can be represented through various chemical notation systems including SMILES and InChI strings .
Structural Characteristics
The molecular structure of 5-(1,3-dioxoisoindolin-2-yl)-4-oxopentanoic acid features several key functional groups that contribute to its chemical behavior. The compound contains:
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A phthalimide moiety (1,3-dioxoisoindolin-2-yl) which consists of an isoindole skeleton with two carbonyl groups
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A connecting methylene (-CH₂-) group
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A ketone functional group
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A three-carbon chain terminating in a carboxylic acid group
This structural arrangement gives the molecule certain characteristics that make it relevant for various applications, particularly in chemical synthesis and biological studies .
Synonyms and Alternative Nomenclature
The compound is recognized by several names in scientific literature and chemical databases, which aids in its identification across different research contexts.
Common Synonyms
The following synonyms are commonly used to refer to this compound in various contexts:
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5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid
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5-Phthalimidolevulinic acid
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4-Keto-5-phthalimido-valeric acid
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5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-oxopentanoic acid
These alternative names reflect different aspects of the compound's structure, particularly highlighting its relationship to phthalimide derivatives and levulinic acid, which is important for understanding its place within broader chemical classifications.
Related Derivatives and Compounds
Several derivatives of 5-(1,3-dioxoisoindolin-2-yl)-4-oxopentanoic acid have been documented in chemical databases and literature, primarily consisting of ester derivatives with potential applications in pharmaceutical and chemical research.
Ester Derivatives
Two notable ester derivatives of the parent compound have been identified:
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Methyl 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-oxopentanoate (CAS: 109258-71-1) - This is the methyl ester of the parent acid with a molecular formula of C₁₄H₁₃NO₅ and a molecular weight of 275.26 g/mol .
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Ethyl 5-(1,3-dioxoisoindolin-2-yl)-2-oxopentanoate (CAS: 2384261-00-9) - This is an ethyl ester derivative with a slight structural variation from the parent compound, identified as an impurity in the synthesis of 5-[[(dimethylamino)iminomethyl]amino]-2-oxopentanoic acid, which is a metabolite of asymmetric dimethylarginine .
These ester derivatives may exhibit different physical properties compared to the parent acid, particularly in terms of lipophilicity and membrane permeability, which could be advantageous for certain applications.
Relationship to 5-Aminolevulinic Acid Derivatives
5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid appears to be structurally related to 5-aminolevulinic acid (5-ALA) derivatives, which have established applications in photomedicine.
Physical and Chemical Properties
The physical and chemical properties of 5-(1,3-dioxoisoindolin-2-yl)-4-oxopentanoic acid determine its behavior in various environments and its suitability for different applications.
Reactivity and Stability
The compound contains several reactive functional groups:
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The carboxylic acid group can participate in esterification, amide formation, and salt formation
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The ketone group can undergo nucleophilic addition reactions
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The phthalimide group is known for its stability but can undergo hydrolysis under strongly basic or acidic conditions to release primary amines
These functional groups provide multiple sites for chemical modification, making the compound versatile as a chemical intermediate.
Analytical Methods and Characterization
The identification and characterization of 5-(1,3-dioxoisoindolin-2-yl)-4-oxopentanoic acid can be achieved through various analytical methods commonly used in chemical analysis.
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